L-Name
Overview
Description
L-NAME, or N(ω)-nitro-L-arginine methyl ester, is a competitive inhibitor of nitric oxide synthase . It blocks the production of endothelium-derived relaxing factor nitric oxide . Intraperitoneal injection or feeding with L-NAME can cause an increase in blood pressure, along with significant changes in cardiac index, myocardial cell diameter, small artery diameter, and wall thickness .
Synthesis Analysis
L-NAME requires hydrolysis of the methyl ester by cellular esterases to become a fully functional inhibitor . It exhibits some selectivity for inhibition of neuronal and endothelial isoforms . Inhibition of eNOS by L-NAME results in rat hind limb developmental defects through PFKFB3 mediated angiogenetic pathway .Molecular Structure Analysis
L-NAME has a molecular formula of C7H15N5O4 . Its molecular weight is 233.23 g/mol . The IUPAC name is methyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate .Chemical Reactions Analysis
L-NAME is widely used as an inhibitor of nitric oxide synthase (NOS) activity both in vitro and in vivo . Acute and chronic L-NAME treatment leads to changes in blood pressure and vascular reactivity due to decreased nitric oxide (NO) bioavailability .Physical And Chemical Properties Analysis
L-NAME is an alpha-amino acid ester, a L-arginine derivative, a N-nitro compound, and a methyl ester . It is a conjugate base of a N(γ)-nitro-L-arginine methyl ester (1+) .Scientific Research Applications
Neuroprotection in Retinal Damage
L-NAME (N(G)-nitro-L-arginine methyl ester), a neuronal nitric oxide synthase inhibitor, has been shown to protect the retinas of albino rats from light-induced damage. However, it does not protect against retinal degeneration in transgenic rats with P23H and S334ter rhodopsin mutations, suggesting its selective neuroprotective capability in specific contexts (Káldi et al., 2003).
Vascular Health and Disease Studies
L-NAME has been widely used in studies related to endothelial synthesis of nitric oxide. It has been observed to cause arteriosclerotic lesions in coronary microvessels of endothelial nitric oxide synthase-deficient mice, suggesting its involvement in vascular health and disease mechanisms (Suda et al., 2002).
Release of Nitric Oxide and Vasodilation Effects
Interestingly, L-NAME has been found to slowly release nitric oxide from its guanidino nitro group and potentiate mesenteric vasodilation induced by nitrodilators. This finding indicates a more complex role of L-NAME in the vasculature beyond its established use as a nitric oxide synthase inhibitor (Liu et al., 2019).
Effects on Placental Vascularization
In a pharmacological rabbit model of intrauterine growth restriction (IUGR) induced by L-NAME, it has been shown to impact placental vascularization. This application in experimental models helps in understanding placental hypoperfusion and its effects on fetal growth (Tarrade et al., 2013).
Impact on Cardiovascular and Renal Systems
Research on L-NAME has contributed significantly to the understanding of cardiovascular and renal systems. For instance, its administration in rats increases aortic superoxide anion production, influenced by angiotensin II, indicating its role in studying cardiovascular pathophysiology (Kitamoto et al., 2000). Additionally, its role in hypertension induced by nitric oxide synthesis inhibition has been explored, suggesting that this form of hypertension may be partly mediated by renal nerves (Matsuoka et al., 1994).
Future Directions
Research on L-NAME continues to explore its effects and potential applications. For example, one study demonstrated that L-arginine-eNOS-NO pathway is important for rat hind limb development during the late embryonic stage . This could be both a useful animal model and a promising therapeutic treatment for defects of late embryonic developmental hind limbs .
properties
IUPAC Name |
methyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5O4/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15/h5H,2-4,8H2,1H3,(H3,9,10,11)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWZGJVSDFYRIX-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Name | |
CAS RN |
50903-99-6 | |
Record name | NG-Nitro-L-arginine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50903-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NG-Nitroarginine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050903996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-omega-nitro-L-arginine methyl ester | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12750 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-NAME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55S2QJN2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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